molecular formula C15H13ClO B14186880 1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene CAS No. 838828-14-1

1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene

Cat. No.: B14186880
CAS No.: 838828-14-1
M. Wt: 244.71 g/mol
InChI Key: UGFRRWXWDNPIHD-UHFFFAOYSA-N
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Description

1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C15H13ClO It is a chlorinated derivative of benzene, featuring a phenylprop-2-en-1-yl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene typically involves the reaction of 1-chloro-2-hydroxybenzene with 1-phenylprop-2-en-1-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The phenylprop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of chlorinated aromatic compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene is not well-documented. its effects are likely mediated through interactions with cellular proteins and enzymes, leading to alterations in biochemical pathways. The compound’s chlorinated aromatic structure may enable it to interact with hydrophobic regions of proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-[(2-methyl-2-propenyl)oxy]benzene: Similar structure but with a methyl group instead of a phenyl group.

    1-Chloro-4-[(2-methyl-2-propenyl)oxy]benzene: Similar structure but with the chlorine atom in a different position.

    1-Chloro-2-[(4-nitrophenoxy)methyl]benzene: Similar structure but with a nitro group attached to the phenyl ring.

Uniqueness

1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene is unique due to the presence of both a chlorine atom and a phenylprop-2-en-1-yl group, which confer distinct chemical and physical properties.

Properties

CAS No.

838828-14-1

Molecular Formula

C15H13ClO

Molecular Weight

244.71 g/mol

IUPAC Name

1-chloro-2-(1-phenylprop-2-enoxy)benzene

InChI

InChI=1S/C15H13ClO/c1-2-14(12-8-4-3-5-9-12)17-15-11-7-6-10-13(15)16/h2-11,14H,1H2

InChI Key

UGFRRWXWDNPIHD-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1)OC2=CC=CC=C2Cl

Origin of Product

United States

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